Product packaging for (4-(Methylamino)phenyl)methanol(Cat. No.:CAS No. 181819-75-0)

(4-(Methylamino)phenyl)methanol

Cat. No.: B1601436
CAS No.: 181819-75-0
M. Wt: 137.18 g/mol
InChI Key: DGPBXQNDKIZRIJ-UHFFFAOYSA-N
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Description

Contextualization within Modern Synthetic Organic Chemistry

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and selective methodologies for the construction of complex molecular architectures is a central theme. Compounds like (4-(Methylamino)phenyl)methanol are of interest due to their bifunctional nature. The presence of both a nucleophilic secondary amine and a primary alcohol on a stable aromatic scaffold allows for a variety of chemical manipulations.

The methylamino group can participate in N-alkylation, N-acylation, and various coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution reactions. This dual reactivity allows for stepwise or, in some cases, orthogonal functionalization, providing a pathway to a diverse range of molecular structures. The strategic placement of these groups on the phenyl ring also influences the electronic properties of the molecule, which can be exploited in various synthetic strategies.

Significance as a Versatile Chemical Scaffold and Intermediate

The structure of this compound makes it a significant chemical scaffold and a versatile intermediate in organic synthesis. Its potential lies in its ability to serve as a starting material for the synthesis of a wide array of more complex molecules, including those with potential biological activity. For instance, aminobenzyl alcohols are known precursors to various pharmaceuticals and other biologically active compounds. nih.gov

The synthesis of this compound can be achieved through the reduction of 4-(Methylamino)benzoic acid. chemicalbook.com This accessibility, coupled with its reactive functional groups, positions it as a useful building block. The amino and alcohol moieties can be protected or reacted selectively, allowing for the controlled elaboration of the molecular structure. This versatility is highly valued in the design and synthesis of new chemical entities in fields such as medicinal chemistry and materials science. While specific, large-scale industrial applications of this compound are not widely documented, its structural motifs are found in various compounds of research interest.

Historical Perspective and Evolution of Research on Related Aminobenzyl Alcohols

The study of aminobenzyl alcohols as a class of compounds has a rich history intertwined with the development of synthetic organic chemistry. Early research in the 20th century focused on the synthesis and reactions of simple amino alcohols, often as part of broader investigations into the properties of aromatic compounds. The development of new reducing agents and synthetic methodologies throughout the years has greatly expanded the accessibility and variety of substituted aminobenzyl alcohols.

Initially, the synthesis of these compounds often involved multi-step processes with harsh reaction conditions. However, the advent of more selective and milder reagents has enabled more efficient and controlled syntheses. For example, the chemoselective reduction of a carboxylic acid or an aldehyde in the presence of an amino group, or vice versa, has been a significant area of research. researchgate.net

More recently, research on related compounds, such as 2-aminobenzyl alcohols, has highlighted their utility in the synthesis of N-heterocyclic compounds like quinolines and quinazolines, which are important scaffolds in medicinal chemistry. guidechem.com These studies underscore the ongoing interest in aminobenzyl alcohols as versatile intermediates. The evolution of research in this area reflects the broader trends in organic chemistry towards the development of more efficient, selective, and sustainable synthetic methods. While the specific history of this compound is not as extensively documented as some other isomers, its study is a logical extension of the long-standing interest in the chemistry of aminobenzyl alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1601436 (4-(Methylamino)phenyl)methanol CAS No. 181819-75-0

Properties

IUPAC Name

[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBXQNDKIZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478137
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181819-75-0
Record name Benzenemethanol, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Methylamino Phenyl Methanol

Direct Synthesis Routes for (4-(Methylamino)phenyl)methanol

Direct synthetic strategies for this compound typically involve multi-step sequences starting from readily available precursors. These routes are characterized by the reduction of carbonyl or carboxyl groups to form the necessary alcohol moiety and the subsequent or prior introduction of the methylamino group.

Reduction Reactions of Precursor Compounds for Hydroxyl Formation

A primary method for generating the hydroxyl group in this compound involves the reduction of a carbonyl or carboxylic acid group on a substituted benzene (B151609) ring. Common precursors for this transformation include 4-(methylamino)benzaldehyde and 4-(methylamino)benzoic acid.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. libretexts.org Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org Specifically, the reduction of an aldehyde, such as 4-(methylamino)benzaldehyde, will yield a primary alcohol. masterorganicchemistry.com The reaction with sodium borohydride is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uk

For instance, 2-chloro-4-(2-diethylaminoethylamino)benzaldehyde has been successfully reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride in methanol. google.com This demonstrates the applicability of this method to substituted benzaldehydes. While lithium aluminum hydride is a more powerful reducing agent, sodium borohydride is often preferred due to its milder nature and greater chemoselectivity, as it does not typically reduce esters or amides under normal conditions. masterorganicchemistry.comchemistrysteps.com

The reduction of 4-methylaminobenzoic acid can also yield this compound. However, this requires a more potent reducing agent, such as lithium aluminum hydride, as sodium borohydride is generally not strong enough to reduce carboxylic acids.

Table 1: Comparison of Reducing Agents for Hydroxyl Formation

Precursor Compound Reducing Agent Product Key Considerations
4-(Methylamino)benzaldehyde Sodium Borohydride (NaBH₄) This compound Milder conditions, good selectivity for aldehydes. masterorganicchemistry.com
4-(Methylamino)benzaldehyde Lithium Aluminum Hydride (LiAlH₄) This compound Highly reactive, reduces a wider range of functional groups. libretexts.org
4-Methylaminobenzoic acid Lithium Aluminum Hydride (LiAlH₄) This compound Necessary for the reduction of carboxylic acids.

Amination Strategies for the Introduction of the Methylamino Group

The introduction of the methylamino group can be achieved through various amination strategies, with reductive amination being a particularly powerful and widely used method. stackexchange.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.org

One pathway to this compound involves the N-methylation of 4-aminobenzyl alcohol. This can be accomplished using methylating agents, though care must be taken to avoid over-methylation. beilstein-journals.org

A more controlled and common approach is reductive amination. youtube.com This can be performed in a one-pot reaction by mixing an amine with a carbonyl compound in the presence of a suitable reducing agent. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose as they are selective for the iminium ion over the initial carbonyl group. stackexchange.comchemistrysteps.com The reaction is typically carried out under weakly acidic conditions. wikipedia.org

For the synthesis of this compound, one could envision the reductive amination of a suitable benzaldehyde derivative. For example, reacting an appropriate precursor with methylamine in the presence of a reducing agent would introduce the methylamino group.

Mechanistic Investigations of Key Synthetic Steps

The mechanism of the reduction of aldehydes by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pub The BH₄⁻ ion in sodium borohydride serves as the source of the hydride. chemguide.co.uk The initial attack on the carbonyl carbon breaks the carbon-oxygen pi bond, forming an alkoxide intermediate. masterorganicchemistry.com This intermediate is then protonated, typically by the solvent (e.g., methanol) or through a subsequent acidic workup, to yield the final alcohol product. pressbooks.pub

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org This is followed by the loss of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). stackexchange.comlibretexts.org The resulting C=N double bond is then reduced by a hydride reagent in a manner analogous to the reduction of a carbonyl group. chemistrysteps.com The hydride attacks the electrophilic carbon of the imine or iminium ion, and subsequent protonation of the resulting anion yields the amine. chemistrysteps.com

Alternative and Novel Synthetic Approaches

In addition to the classical synthetic routes, there is a growing interest in developing alternative and more sustainable methods for the synthesis of this compound. These approaches focus on improving the environmental profile of the synthesis and enhancing its efficiency through catalysis.

Exploration of Greener Synthetic Pathways and Sustainable Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to reduce waste and utilize more environmentally benign reagents and conditions. frontiersin.org For the synthesis of aromatic amino alcohols, this includes the use of biocatalysts and the development of processes that minimize the use of hazardous solvents and reagents. frontiersin.orgproquest.com

One promising area is the use of engineered enzymes, such as amine dehydrogenases, for the reductive amination of carbonyl compounds. frontiersin.org This approach offers high stereoselectivity and operates under mild, aqueous conditions, making it a highly sustainable alternative to traditional chemical methods. frontiersin.org The production of aromatic amino acids, which are precursors to many valuable chemicals, is also being explored in microbial cell factories to move away from petrochemical-based processes. frontiersin.org

Plant-based catalysts are also emerging as a green alternative in organic synthesis, offering advantages such as biodegradability and low toxicity. researchgate.net While specific applications to this compound are not yet widely reported, the general trend towards using renewable resources in catalysis is a significant area of research. researchgate.net The development of cost-effective and environmentally friendly processes for producing β-amino alcohols directly from materials like ethylene glycol is also an area of active research. uv.es

Catalytic Synthesis Routes for Enhanced Efficiency

Catalytic methods offer significant advantages in terms of reaction efficiency, selectivity, and atom economy. For the synthesis of this compound, catalytic approaches can be applied to both the reduction and amination steps.

Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium, is a common method for the reduction of carbonyl groups. chemistrysteps.com This method is often highly efficient and produces water as the only byproduct.

For the N-methylation of amines, the use of methanol as a C1 source in a "borrowing hydrogen" strategy is a green and atom-economical approach. researchgate.net This method, often catalyzed by transition metal complexes, avoids the use of stoichiometric and often toxic methylating agents. researchgate.net Various catalytic systems based on metals like manganese have been developed for the sustainable synthesis of nitrogen-containing compounds from alcohols and amino alcohols. researchgate.net

Reductive amination itself is a catalytic process, and ongoing research focuses on developing more active and selective catalysts. wikipedia.org The use of metal catalysts can allow for milder reaction conditions and broader substrate scope. wikipedia.org

Table 2: Summary of Synthetic Approaches

Synthetic Approach Key Features
Direct Synthesis
Reduction of Precursors Utilizes common reducing agents like NaBH₄ and LiAlH₄. libretexts.orgmasterorganicchemistry.com
Amination Strategies Reductive amination is a key method for introducing the methylamino group. stackexchange.com
Alternative and Novel Approaches
Greener Pathways Employs biocatalysts and sustainable reagents. frontiersin.orgfrontiersin.org
Catalytic Routes Enhances efficiency and atom economy through the use of metal catalysts. researchgate.netresearchgate.net

Chemoenzymatic Synthesis Considerations

The integration of enzymatic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing molecules under mild and highly selective conditions. nih.gov For the synthesis of this compound, the primary chemoenzymatic approach involves the biocatalytic reduction of the corresponding aldehyde, 4-(methylamino)benzaldehyde. This transformation is typically accomplished using oxidoreductases, particularly alcohol dehydrogenases (ADHs). nih.gov

Enzymes are lauded for their ability to perform reactions with high chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing the generation of waste. nih.govtudelft.nl The biocatalytic reduction of an aldehyde to a primary alcohol is a well-established transformation. nih.gov The core of this process is the ADH-catalyzed transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the aldehyde. nih.gov

A critical consideration in these processes is the stoichiometric requirement for the expensive nicotinamide cofactor. To make the process economically viable, an in situ cofactor regeneration system is essential. nih.gov This is commonly achieved by adding a second enzyme-substrate system that converts the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced state. Common regeneration systems include:

Formate Dehydrogenase (FDH): Uses formate as a sacrificial substrate, which is oxidized to carbon dioxide.

Glucose Dehydrogenase (GDH): Uses glucose, which is oxidized to gluconolactone.

Below is a table summarizing representative enzyme systems applicable to the synthesis of aromatic alcohols from their corresponding aldehydes.

Enzyme TypeCofactor Regeneration SystemSubstrate ExampleKey Advantages
Alcohol Dehydrogenase (ADH)Formate Dehydrogenase (FDH)/FormateSubstituted BenzaldehydesHigh chemoselectivity, mild reaction conditions (room temp, neutral pH), environmentally benign (aqueous media). nih.gov
Carbonyl Reductase (CRED)Glucose Dehydrogenase (GDH)/GlucoseAromatic Aldehydes & KetonesBroad substrate scope, high conversion rates.
Engineered OxidoreductasesIsopropanol (Substrate-coupled)4-(Methylamino)benzaldehydeAvoids a second enzyme system, though may face equilibrium limitations.

Stereoselective Synthesis of Chiral Analogs of this compound

While this compound itself is an achiral molecule, the synthesis of its chiral analogs, particularly chiral secondary benzylic alcohols, is of significant interest in medicinal and materials chemistry. nih.gov The creation of a stereocenter at the carbinol position requires asymmetric synthesis methodologies. Both biocatalytic and chemocatalytic approaches have been extensively developed for the enantioselective reduction of prochiral ketones.

Biocatalytic Asymmetric Reduction:

The enzymatic reduction of prochiral aromatic ketones is a premier method for producing enantiomerically pure chiral alcohols. nih.gov Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for this purpose. These enzymes can deliver hydrides to one of the two enantiotopic faces of a carbonyl group with exceptionally high precision, often yielding products with excellent enantiomeric excess (ee). nih.gov For instance, a novel medium-chain alcohol dehydrogenase (RhADH) was used to asymmetrically reduce a range of aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov The development of dual-enzyme systems, where one enzyme performs the reduction and another regenerates the necessary cofactor, has enabled these reactions to be performed at high substrate concentrations, highlighting their potential for industrial application. nih.gov

Chemocatalytic Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful alternatives to biocatalysis. These methods typically employ chiral catalysts formed from a metal center (e.g., Ruthenium, Rhodium, Iridium) and a chiral organic ligand. The landmark work by Noyori on Ru(II)-diamine-diphosphine catalysts for asymmetric hydrogenation is a cornerstone of this field. liverpool.ac.uk These catalysts are highly effective for the reduction of aromatic ketones. More recently, the "borrowing hydrogen" or hydrogen autotransfer methodology has emerged as an elegant way to synthesize chiral alcohols. liverpool.ac.uk This process can couple a racemic secondary alcohol with a primary alcohol to generate a new, optically active secondary alcohol with high enantioselectivity. liverpool.ac.uk

The table below compares different approaches for the stereoselective synthesis of chiral aromatic alcohols, which are analogs of this compound.

MethodCatalyst/EnzymeSubstrate TypeTypical Enantiomeric Excess (ee)Key Features
Biocatalysis Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Aromatic Ketones (e.g., 4-(Methylamino)acetophenone)>99%High enantioselectivity, mild conditions, green solvents (water). nih.gov
Asymmetric Hydrogenation Chiral Ru-BINAP or Rh-DIPAMP complexesAromatic Ketones95-99%High turnover numbers, broad substrate scope.
Asymmetric Transfer Hydrogenation Ru-TsDPEN complexes with a hydrogen donor (e.g., formic acid)Aromatic Ketones>98%Avoids the use of high-pressure H₂ gas.
Asymmetric Guerbet Reaction Chiral Noyori Ru(II) catalystsRacemic secondary alcohols + primary alcoholsup to 98%Couples two alcohols via a hydrogen autotransfer process. liverpool.ac.uk

Process Optimization and Scalability Studies in Academic Laboratories

Translating a synthetic procedure from a small-scale laboratory experiment to a larger, more robust process requires systematic optimization and scalability studies. For the synthesis of this compound and its derivatives, this involves refining reaction conditions to maximize yield, purity, and efficiency while ensuring the process is safe and economically viable.

Optimization of Reaction Parameters:

The optimization of a chemical reaction is a complex task involving the exploration of a high-dimensional space of parameters such as temperature, pressure, catalyst loading, solvent, and reactant concentrations. beilstein-journals.org Historically, this has been a labor-intensive process, but modern approaches in academic labs leverage high-throughput experimentation (HTE) and machine learning algorithms to accelerate the discovery of optimal conditions. beilstein-journals.org For syntheses like the reduction of 4-nitrophenol to 4-aminophenol (a precursor to the target compound's family), optimization studies focus on variables like hydrogen pressure, temperature, and solvent flow rate in packed-bed reactors. nih.gov

Scalability and Continuous Flow Synthesis:

Scaling up a reaction from a few milligrams to multiple grams or kilograms presents numerous challenges, including heat and mass transfer limitations, mixing inefficiencies, and safety concerns associated with handling larger quantities of reagents. Continuous flow chemistry offers a compelling solution to many of these scale-up problems. By performing reactions in continuously flowing streams through tubes or microreactors, several advantages are realized:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control over reaction temperature and efficient mixing.

Improved Safety: The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given time.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical tools (e.g., HPLC, NMR, IR) for real-time monitoring and optimization. beilstein-journals.orgnih.gov

A study on the synthesis of acetaminophen, which involves the precursor 4-aminophenol, demonstrated the successful optimization of a two-step continuous flow process using a Bayesian optimization algorithm to remotely control the reactor and identify optimal conditions for yield. nih.gov Such autonomous self-optimizing flow reactors represent a significant advance in process development. beilstein-journals.org

The following table outlines key parameters and their typical impact in the optimization of related syntheses.

ParameterObjectiveTypical Optimization StrategyImpact on Scalability
Catalyst Loading Minimize cost, maximize turnover numberScreen for the lowest effective catalyst concentration without sacrificing reaction rate or yield.Crucial for economic viability; catalyst recovery and recycling become important on a larger scale.
Temperature Increase reaction rate, control selectivityIdentify the optimal temperature that balances reaction kinetics against potential side reactions or catalyst degradation.Heat dissipation becomes a major challenge in large batch reactors; flow reactors offer superior temperature control. nih.gov
Solvent Improve solubility, facilitate purificationSelect a solvent that maximizes reactant solubility and product recovery while minimizing environmental impact.Solvent choice impacts downstream processing (extraction, distillation) and waste disposal costs.
Residence Time (Flow) Maximize conversion and throughputOptimize the flow rate to ensure complete reaction without unnecessary reactor occupancy.Directly relates to the productivity ( g/hour ) of a continuous process. beilstein-journals.org

Chemical Reactivity and Derivatization Studies of 4 Methylamino Phenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (4-(Methylamino)phenyl)methanol is a versatile handle for a variety of chemical modifications, including ester and ether formation, oxidation to carbonyls, and reactions with other carbonyl-containing compounds. A significant consideration in these reactions is the potential for the secondary amine to interfere; thus, reaction conditions must often be chosen to ensure chemoselectivity.

Esterification and Etherification Reactions for Derivative Formation

Esterification: The primary alcohol can be readily converted to an ester through reaction with a carboxylic acid, typically under acidic catalysis. This process, known as Fischer-Speier esterification, is an equilibrium reaction where water is removed to drive the reaction towards the ester product. youtube.com In the case of this compound, the acidic conditions protonate the more basic secondary amine, forming an ammonium (B1175870) salt. This effectively protects the amine group, preventing it from competing with the alcohol as a nucleophile and allowing the esterification to proceed selectively at the hydroxyl group. libretexts.org Alternatively, reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base can also yield the desired esters.

Table 1: Examples of Esterification Reactions
ReactantReagents/ConditionsProduct
Acetic AcidH₂SO₄ (cat.), heat4-(Methylamino)benzyl acetate
Benzoic AcidH₂SO₄ (cat.), heat4-(Methylamino)benzyl benzoate
Acetyl ChloridePyridine (B92270), CH₂Cl₂4-(Methylamino)benzyl acetate

Etherification: The formation of ethers from the alcohol functionality typically proceeds via a two-step sequence. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). google.comgoogle.com The selectivity of this reaction relies on the greater acidity of the hydroxyl proton compared to the N-H proton of the secondary amine, allowing for selective deprotonation and subsequent ether formation. google.com

Table 2: Examples of Etherification Reactions
ReactantReagents/ConditionsProduct
Methyl Iodide1. NaH, THF 2. CH₃I4-(Methoxymethyl)-N-methylaniline
Benzyl Bromide1. NaH, THF 2. BnBr4-((Benzyloxy)methyl)-N-methylaniline

Oxidation Pathways and Selective Oxidation Reactions

The oxidation of this compound presents a challenge of chemoselectivity due to the presence of the oxidizable secondary amine. Direct oxidation of unprotected amino alcohols can be difficult, often requiring a protection-deprotection strategy. nih.govresearchgate.net However, modern catalytic systems have been developed to achieve highly selective oxidation of the alcohol group.

Mild oxidation can convert the primary alcohol to 4-(methylamino)benzaldehyde. Further oxidation under more forcing conditions can yield 4-(methylamino)benzoic acid. Catalytic systems employing nitroxyl (B88944) radicals, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of a copper co-catalyst have demonstrated high efficiency for the aerobic oxidation of unprotected amino alcohols to the corresponding aldehydes or ketones. nih.govresearchgate.netelsevierpure.com Similarly, supported gold nanoparticle catalysts have shown excellent performance in the selective aerobic oxidation of amino alcohols to amino acids. acs.orgacs.org

Table 3: Selective Oxidation Products
Oxidation LevelTypical Reagents/CatalystsProduct
AldehydeAZADO/Cu(I) catalyst, O₂ (air)4-(Methylamino)benzaldehyde
Carboxylic AcidAu/ZrO₂, O₂, base4-(Methylamino)benzoic acid

Reactions with Carbonyl Compounds

The bifunctional nature of this compound allows for interesting reactions with carbonyl compounds such as aldehydes and ketones. In an acid-catalyzed reaction with an aldehyde, both the amine and alcohol functionalities can participate in a condensation reaction. The secondary amine first reacts with the aldehyde to form an iminium ion. This is followed by a rapid intramolecular cyclization, where the hydroxyl group acts as a nucleophile, attacking the iminium carbon to form a stable five-membered heterocyclic ring known as an oxazolidine. libretexts.orgscirp.org This reaction provides a straightforward route to complex heterocyclic structures from simple starting materials.

Table 4: Oxazolidine Formation
Carbonyl CompoundReagents/ConditionsProduct
FormaldehydeAcid catalyst (e.g., H⁺)3-Methyl-2-phenyloxazolidine-5-methanol derivative
AcetaldehydeAcid catalyst (e.g., H⁺)2,3-Dimethyl-2-phenyloxazolidine-5-methanol derivative

Reactions of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can undergo a variety of reactions common to amines, including alkylation, acylation, and condensation reactions to form imines, amides, and ureas.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides. This nucleophilic substitution reaction converts the secondary amine into a tertiary amine. wikipedia.org If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt via the Menshutkin reaction. wikipedia.org Alternatively, catalytic N-alkylation using alcohols as the alkylating agents offers a more atom-economical and environmentally friendly route. nih.govgoogle.com

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. orgoreview.comtandfonline.com This reaction is a robust and high-yielding nucleophilic acyl substitution. A base such as pyridine or triethylamine (B128534) is often added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. orgoreview.com

Table 5: N-Alkylation and N-Acylation Reactions
Reaction TypeReactantReagents/ConditionsProduct Class
N-AlkylationEthyl IodideK₂CO₃, Acetonitrile (B52724)Tertiary Amine
N-AcylationAcetyl ChloridePyridine, CH₂Cl₂Amide
N-AcylationAcetic Anhydride (B1165640)PyridineAmide

Formation of Imine, Amide, and Urea (B33335) Derivatives

Imine Formation: Secondary amines react with aldehydes or ketones to form iminium ions, which are the nitrogen-analogs of carbonyls and the equivalent of imines for secondary amines. This condensation reaction typically occurs under neutral or slightly acidic conditions and involves the loss of a water molecule. libretexts.org

Amide Formation: As discussed in section 3.2.1, N-acylation is the primary method for forming amide derivatives from the secondary amine of this compound. orgoreview.comtandfonline.com Modern methods also allow for the direct coupling of carboxylic acids and amines using activating agents (e.g., HBTU) or catalysts, avoiding the need to first prepare a more reactive acyl chloride. nih.govorganic-chemistry.org

Urea Derivatives: The secondary amine can react with isocyanates to form N,N,N'-trisubstituted urea derivatives. This is a highly efficient addition reaction where the nucleophilic amine attacks the electrophilic carbon of the isocyanate. This reaction provides a reliable method for incorporating the urea moiety, which is a common functional group in pharmaceuticals and other biologically active molecules.

Table 6: Formation of Amine Derivatives
Derivative ClassReactantGeneral Product Structure
Iminium IonAldehyde (R'-CHO)[Ar-CH₂-N⁺(CH₃)=CHR']X⁻
AmideAcyl Chloride (R'-COCl)Ar-CH₂-N(CH₃)-C(=O)R'
UreaIsocyanate (R'-NCO)Ar-CH₂-N(CH₃)-C(=O)NHR'

*Ar = 4-(hydroxymethyl)phenyl

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive benzyl alcohol, makes it a potential precursor for the synthesis of heterocyclic systems. While intramolecular cyclization reactions such as the Pictet-Spengler science-revision.co.uk or Pomeranz-Fritsch reactions chemguide.co.uk typically require an ortho relationship between the reacting groups, this compound can participate in intermolecular condensation and cyclization reactions.

For instance, derivatives of this compound can react with other bifunctional molecules to build larger heterocyclic frameworks. One potential pathway involves the reaction of the aminobenzyl alcohol with ketones or dicarbonyl compounds. Such reactions, often catalyzed by metals or acids, can lead to the formation of complex nitrogen-containing heterocycles like quinolines or quinazolines through a sequence of condensation, cyclization, and oxidation/dehydrogenation steps. researchgate.netwikipedia.orgharvard.edu The initial step often involves the oxidation of the benzyl alcohol to the corresponding aldehyde, which can then undergo condensation with the amine of another molecule or a different reaction partner, followed by cyclization. chemistrysteps.com The specific heterocyclic system formed is highly dependent on the reaction partner and the catalytic conditions employed. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the methylamino group. This section details the regiochemical outcomes and specific examples of these reactions.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic effects of the methylamino (-NHCH₃) and hydroxymethyl (-CH₂OH) substituents.

Methylamino Group (-NHCH₃): The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance. This makes the -NHCH₃ group a very strong activating group, significantly increasing the rate of electrophilic substitution compared to benzene (B151609). libretexts.org It is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the oxygen atom. However, it also acts as an ortho, para-director. frontiersin.org

In this compound, these two groups are in a para relationship. The powerfully activating and directing effect of the methylamino group dominates the weaker effect of the hydroxymethyl group. Since the para position relative to the methylamino group is already occupied by the hydroxymethyl group, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C3 and C5). libretexts.orgyoutube.com This high regioselectivity is a consequence of the stabilization of the cationic intermediate (the arenium ion or sigma complex) by the resonance donation from the nitrogen atom, which is most effective when the electrophile adds to the ortho or para positions.

Substituent GroupTypeDirecting Effect
-NHCH₃ (Methylamino)Strongly ActivatingOrtho, Para
-CH₂OH (Hydroxymethyl)Weakly DeactivatingOrtho, Para
Overall Prediction Strongly Activated Ortho to -NHCH₃ (C3, C5)

The high activation of the aromatic ring by the methylamino group allows for facile halogenation. chemistrysteps.com The synthesis of (3-Bromo-4-(methylamino)phenyl)methanol is predicted based on the directing effects discussed previously. Direct bromination of this compound can be achieved using bromine in a suitable solvent. Due to the high reactivity, a Lewis acid catalyst may not be necessary, and the reaction might proceed under mild conditions. chemistrysteps.com

A common strategy for the controlled monobromination of highly activated anilines involves a protection-bromination-deprotection sequence. orgsyn.org For example, the amino group could be acylated to form an amide, which moderates the activating effect and reduces side reactions like oxidation. The resulting N-acetyl derivative would then be brominated, with the bromine adding to the position ortho to the directing amide group. Subsequent hydrolysis of the amide would then yield the desired (3-Bromo-4-(methylamino)phenyl)methanol.

A plausible reaction scheme, analogous to the bromination of p-acetotoluide, is as follows: orgsyn.org

Protection: Reaction of this compound with acetic anhydride to form N-(4-(hydroxymethyl)phenyl)-N-methylacetamide.

Bromination: The protected intermediate is reacted with bromine (e.g., in acetic acid) to introduce a bromine atom at the C3 position.

Deprotection: Acid- or base-catalyzed hydrolysis removes the acetyl group to regenerate the methylamino functionality, yielding the final product, (3-Bromo-4-(methylamino)phenyl)methanol.

The direct nitration and sulfonation of this compound present significant challenges due to the high reactivity of the substrate.

Nitration: The direct treatment of N-alkylanilines with standard nitrating mixtures (e.g., HNO₃/H₂SO₄) can be problematic. researchgate.net The strong oxidizing conditions can lead to the degradation of the aromatic ring, formation of tarry by-products, and oxidation of the benzylic alcohol. rsc.org Furthermore, under the strongly acidic conditions, the methylamino group becomes protonated to form -NH₂CH₃⁺. This protonated group is strongly deactivating and a meta-director, leading to a complex mixture of products. To achieve selective nitration, milder and more controlled nitrating reagents, such as N-nitropyrazoles or tert-butyl nitrite, may be employed. researchgate.netnih.gov Alternatively, a protection strategy similar to that used in halogenation is often preferred. Acylation of the amine reduces its reactivity and ensures ortho nitration, after which the protecting group can be removed. rsc.org

Sulfonation: Similar to nitration, direct sulfonation with concentrated sulfuric acid can lead to charring and side reactions. The amino group will be protonated, directing sulfonation to the meta position. A common industrial method for the sulfonation of anilines is the "baking process," where the amine sulfate (B86663) salt is heated. This process typically favors para-substitution, but since this position is already blocked in this compound, the formation of 3-amino-4-(hydroxymethyl)benzenesulfonic acid would be the expected outcome if the reaction proceeds at the ortho position.

Mechanistic Investigations of Derivatization Reactions and Reaction Kinetics

The derivatization of this compound via electrophilic aromatic substitution follows a well-established multi-step mechanism. chemguide.co.uk

Mechanism of Halogenation:

Formation of the Electrophile: In reactions involving less activated rings, a Lewis acid catalyst (e.g., FeBr₃ for bromination) polarizes the halogen molecule (Br₂), creating a highly electrophilic complex [Br-Br---FeBr₃]. chemguide.co.ukwikipedia.org For a highly activated ring like that in this compound, this polarization may occur without a catalyst, or the reaction can proceed with a reagent like N-Bromosuccinimide (NBS). chemistrysteps.comyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the highly nucleophilic benzene ring attack the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, crucially, onto the nitrogen atom of the methylamino group, which provides significant stabilization for ortho attack.

Deprotonation and Re-aromatization: A weak base (which could be the solvent or the [FeBr₄]⁻ anion if a catalyst is used) removes the proton from the carbon atom that bears the new bromine substituent. This restores the aromatic π-system and yields the final product, (3-Bromo-4-(methylamino)phenyl)methanol. masterorganicchemistry.com

Kinetic studies on the nitration of N-alkylanilines have shown that the reactions are complex. The rate can be influenced by the nitrating agent, acid concentration, and temperature. researchgate.net The reaction often exhibits complex kinetics due to the competing protonation of the amine, which deactivates the ring and changes the directing effect from ortho, para to meta.

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The presence of both hydrogen bond donor (-OH and N-H) and acceptor (O and N) sites in this compound and its derivatives facilitates the formation of ordered supramolecular structures through self-assembly. researchgate.net The study of the crystal structure of the closely related 4-aminobenzyl alcohol reveals extensive hydrogen bonding networks that dictate the solid-state packing. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Methylamino Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the magnetic properties of atomic nuclei, researchers can deduce the structure, dynamics, and chemical environment of the compound.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of (4-(Methylamino)phenyl)methanol.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the methanol (B129727) group, the methyl protons of the amino group, and the protons on the hydroxyl and amino groups themselves.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. rsc.org The spectrum of this compound would show signals corresponding to the carbon of the methyl group, the methylene carbon, and the distinct carbons of the aromatic ring.

To definitively assign these signals and elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the entire molecular structure by connecting fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is crucial for determining the three-dimensional structure and conformation of the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to CH₂OH) ~7.2 ~128
Aromatic CH (ortho to NHCH₃) ~6.6 ~112
CH₂ (Methylene) ~4.5 ~65
NH Variable -
OH Variable -
CH₃ (Methyl) ~2.8 ~30
Aromatic C (ipso-CH₂OH) - ~133
Aromatic C (ipso-NHCH₃) - ~149

Molecules are not static entities; they undergo various dynamic processes, such as rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale. sigmaaldrich.com By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of the signals.

For this compound, key dynamic processes would include the rotation around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond of the methylamino group. At low temperatures, this rotation might be slow enough to result in separate signals for different conformers. As the temperature increases, the rotation becomes faster, leading to a coalescence of these signals into a single, averaged peak. By analyzing the shape of the NMR signals at various temperatures, it is possible to calculate the energy barriers for these rotational processes. docbrown.info This provides valuable insight into the molecule's flexibility and the relative stability of its different conformations in solution. evitachem.com

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-12 (¹²C) with carbon-13 (¹³C). np-mrd.orgrsc.org This method is a powerful tool when used in conjunction with NMR spectroscopy.

Deuterium enrichment is particularly useful in ¹H NMR. Since deuterium is NMR-inactive at the frequency used for proton NMR, replacing a proton with a deuterium atom makes that signal disappear from the ¹H spectrum. This can be a definitive way to assign a specific proton signal. For instance, if the hydroxyl proton of this compound is exchanged with deuterium by adding a small amount of D₂O to the NMR sample, the OH signal will vanish, confirming its identity. This technique is also used to simplify complex spectra and to study reaction mechanisms. srce.hr

¹³C labeling can be used to follow the path of carbon atoms in a chemical reaction or a biological pathway. By synthesizing this compound with a ¹³C-enriched carbon at a specific position, researchers can track that atom through subsequent transformations using ¹³C NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of a compound. While standard mass spectrometry might identify the nominal mass of this compound (C₈H₁₁NO) as 137, HRMS can distinguish it from other compounds that have the same nominal mass but different elemental compositions. The theoretical exact mass of this compound provides a benchmark for experimental verification.

Table 2: Molecular Formula and Exact Mass of this compound

Property Value
Molecular Formula C₈H₁₁NO
Nominal Mass 137
Monoisotopic (Exact) Mass 137.084064

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. acs.orgsigmaaldrich.com This provides detailed structural information about the parent ion.

In an MS/MS experiment of this compound, the molecular ion ([M+H]⁺ with m/z 138) would be selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions (product ions). The resulting fragmentation pattern is like a fingerprint for the molecule.

Common fragmentation pathways for benzyl alcohols include the loss of water (H₂O) or the hydroxyl group (•OH). researchgate.netlibretexts.org For amines, a characteristic fragmentation is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org The analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted MS/MS Fragmentation of this compound Based on common fragmentation patterns of benzyl alcohols and amines.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
138 ([M+H]⁺) 120 H₂O Ionized 4-(methylamino)benzylidene
138 ([M+H]⁺) 106 CH₅N Ionized 4-hydroxybenzyl cation
138 ([M+H]⁺) 91 C₂H₇NO Tropylium ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details.

In the analysis of this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its specific functional groups. The presence of a hydroxyl (-OH) group would produce a strong, broad absorption band in the region of 3400-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The secondary amine (N-H) stretch would typically appear as a moderate peak around 3350-3310 cm⁻¹. Stretching vibrations from the C-H bonds of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl and methylene groups would absorb in the 3000-2840 cm⁻¹ range. kcvs.ca Furthermore, the C-O stretching vibration of the primary alcohol would be identifiable as a strong peak between 1075-1000 cm⁻¹. docbrown.infokcvs.ca

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and provide detailed information about the substitution pattern. For gas-phase analysis, Raman spectroscopy has proven to be a reliable and efficient tool for monitoring composition, which could be adapted for studying the stability or reactions of this compound. nih.gov

Table 1: Expected IR Absorption and Raman Shifts for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3400 - 3200 3400 - 3200 Strong, Broad (IR); Weak (Raman)
Secondary Amine (-NH) N-H Stretch 3350 - 3310 3350 - 3310 Moderate (IR)
Aromatic C-H C-H Stretch 3100 - 3000 3100 - 3000 Moderate (IR); Strong (Raman)
Aliphatic C-H C-H Stretch 3000 - 2840 3000 - 2840 Moderate to Strong
Aromatic C=C C=C Ring Stretch 1600 - 1450 1600 - 1450 Moderate (IR); Strong (Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule, particularly those involving conjugated π-systems. For this compound, the benzene ring, substituted with both an electron-donating methylamino group and a hydroxymethyl group, constitutes the primary chromophore. This substitution pattern influences the energy of the π → π* electronic transitions, which can be observed in the UV-Vis spectrum.

The absorption spectrum is expected to show characteristic bands for the substituted benzene ring. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment. Studies on similar aromatic compounds demonstrate that solvent polarity can induce significant shifts in λmax. biointerfaceresearch.com For instance, in polar solvents, interactions can stabilize the excited state differently than the ground state, leading to a bathochromic (red) or hypsochromic (blue) shift. Research on related compounds like tris[4-(diethylamino)phenyl]amine shows distinct absorption peaks in the near-UV region, with their exact positions being solvent-dependent. researchgate.net

The molar extinction coefficient (MEC or ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using UV-Vis spectroscopy. A high MEC value indicates a strong absorption, which is typical for the allowed π → π* transitions in aromatic systems. iivs.org This technique is fundamental for quantitative analysis and for understanding the electronic structure of the molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal and powder XRD could yield invaluable structural information.

Single-crystal XRD , if a suitable crystal can be grown, provides a precise model of the molecule's conformation in the solid state. The analysis would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z positions of each atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the hydroxyl and amine groups of adjacent molecules) and π-π stacking interactions between aromatic rings.

This level of detail is crucial for understanding how the molecule packs in the solid state, which influences its physical properties like melting point and solubility.

Powder XRD is used when single crystals are not available or for analyzing bulk material. It produces a diffraction pattern that is characteristic of the material's crystalline phases. This technique is essential for identifying different polymorphic forms, which are distinct crystal structures of the same compound that can have different properties.

Table 2: Structural Parameters Determined by Single-Crystal XRD

Parameter Description
Crystal System The crystal family (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry of the crystal lattice.
Unit Cell Dimensions Lattice parameters a, b, c, α, β, γ.
Bond Lengths The distance between bonded atoms (e.g., C-C, C-N, C-O).
Bond Angles The angle between three connected atoms.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is indispensable for separating components of a mixture and is widely used for both purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile or thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) method would be the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) or a Phenyl-Hexyl column, would be used. sielc.comphenomenex.com The mobile phase would consist of a polar solvent mixture, typically acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (like formic or phosphoric acid) to ensure consistent ionization of the amine group and improve peak shape. sielc.com The choice of organic modifier can influence selectivity; methanol, for example, can enhance π-π interactions with a phenyl stationary phase compared to acetonitrile. phenomenex.com

Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. By comparing the retention time and peak area of a sample to that of a certified reference standard, HPLC can be used to accurately determine both the purity and concentration of this compound.

Table 3: Illustrative RP-HPLC Method for this compound

Parameter Condition
Column C18 or Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Modifier 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~254 nm or ~280 nm)

Gas Chromatography (GC) and GC-MS

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. While powerful, the direct analysis of this compound by GC is challenging due to its polarity and low volatility, which stem from the hydroxyl and methylamino groups capable of hydrogen bonding. These functional groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port.

To overcome these issues, derivatization is typically required. epa.gov The active hydrogens on the alcohol and amine groups can be replaced with nonpolar groups (e.g., trimethylsilyl (B98337) or acetyl groups) to increase volatility and thermal stability. This process makes the molecule more suitable for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of a mass spectrometer. After separation on the GC column, the derivatized analyte is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of the compound. GC-MS is particularly valuable for confirming the identity of impurities and for analyzing the compound in complex matrices. The analysis of methanol in biological samples, for example, often requires derivatization to achieve reliable GC-MS results. nih.gov

Computational Chemistry and Theoretical Studies on 4 Methylamino Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of (4-(Methylamino)phenyl)methanol at the atomic level. By solving the Schrödinger equation with various levels of approximation, a detailed picture of the molecule's electronic structure and related properties can be obtained.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules of this nature. While specific DFT studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational analyses of its structural analogues, such as p-aminophenol, N-methylaniline, and benzyl (B1604629) alcohol.

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, studies on aniline (B41778) and its derivatives have shown that the amino group is pyramidal, and its orientation relative to the benzene (B151609) ring significantly influences the molecule's properties. afit.edu The introduction of a methyl group on the nitrogen and a hydroxymethyl group on the para position, as in this compound, would be expected to induce specific changes in the geometry of the benzene ring and the bond parameters of the substituent groups due to both steric and electronic effects.

Table 1: Representative Calculated Geometric Parameters for Analogues of this compound

ParameterAniline (B3LYP/6-311G**) afit.edup-Aminophenol (B3LYP/6-311G(d,p)) mdpi.com
C-N Bond Length (Å)1.4021.398
C-O Bond Length (Å)-1.378
C-C (aromatic) Bond Length (Å)1.393 - 1.3971.389 - 1.401
H-N-H Angle (°)~113-
C-N-H Angle (°)~113-

Note: This table presents data from computational studies on analogue molecules to infer the expected structural characteristics of this compound. The exact values for the target compound would require specific calculations.

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. libretexts.org

For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating amino group. The LUMO is usually a π*-antibonding orbital of the aromatic system. The presence of both an electron-donating methylamino group and a hydroxymethyl group influences the energies of these orbitals. The methylamino group, being a strong electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Computational studies on p-aminophenol have shown that the HOMO is distributed over the entire molecule, with significant contributions from the amino group and the phenyl ring, while the LUMO is primarily located on the benzene ring. mdpi.comaip.org The HOMO-LUMO gap for substituted phenols has been shown to be sensitive to the nature of the substituents. mdpi.com

Table 2: Representative Calculated HOMO, LUMO, and Energy Gap for Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
p-Aminophenol-5.31-0.275.04B3LYP/6-311G(d,p) nih.gov
Benzyl Alcohol-6.50.57.0DFT Calculation

Note: This table presents data from computational studies on analogue molecules. The values for this compound are expected to be in a similar range but will be influenced by the specific combination of substituents.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would be expected to show a region of high electron density (negative potential) around the oxygen atom of the hydroxyl group and the nitrogen atom of the methylamino group, making these sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself will have a complex potential surface, with the ortho and meta positions relative to the substituents showing varying degrees of electron density. researchgate.netlibretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methylamino and hydroxymethyl substituents allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. nih.gov MD simulations of related aromatic molecules have been used to study their solvation and aggregation behavior. researchgate.net For this compound, MD simulations could reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds, and how its conformation changes over time.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition state structures. For this compound, several types of reactions can be computationally investigated.

One important reaction is electrophilic aromatic substitution. The methylamino group is a strong activating group and an ortho, para-director. byjus.com Computational studies can model the attack of an electrophile at different positions on the aromatic ring and calculate the activation energies for each pathway to predict the regioselectivity of the reaction. rsc.org

Another key reaction is the N-alkylation or N-acylation of the secondary amine. wikipedia.org Theoretical calculations can map out the potential energy surface for the reaction of the nitrogen atom with an alkylating or acylating agent, identifying the transition state and providing insights into the reaction kinetics. Studies on the acylation of p-aminophenol have highlighted the competition between N-acylation and O-acylation.

In Silico Design of Novel Derivatives and Analogues

The computational framework established for this compound and its analogues can be extended to the in silico design of new derivatives with tailored properties. By systematically modifying the substituents on the aromatic ring or on the functional groups, it is possible to explore a vast chemical space and identify candidates with desired electronic, steric, or reactive properties.

For instance, in the context of drug design, molecular docking studies can be performed to predict the binding affinity of designed derivatives to a specific biological target. nih.gov This approach has been successfully applied to derivatives of p-aminophenol. citedrive.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the calculated molecular descriptors of a series of derivatives with their experimentally observed activity, enabling the prediction of the activity of new, unsynthesized compounds. The design of novel tyrosinase inhibitors has been guided by such in silico methods, starting from scaffolds related to substituted phenols and catechols. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Parameters

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel compounds without the need for laborious and costly experimental synthesis and testing. researchgate.net For a molecule like this compound, QSPR studies can provide insights into various theoretical parameters, offering a deeper understanding of its chemical behavior.

The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. mdpi.com These descriptors can be categorized into several classes:

Constitutional descriptors: These are the most straightforward and reflect the molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.

Topological descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule. Examples include the Randić index and Wiener index. nih.gov

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment. researchgate.net

A typical QSPR study involves the development of a model using a "training set" of molecules with known properties. Statistical methods, most commonly multiple linear regression (MLR), are employed to create an equation that links the descriptors to the property of interest. The predictive power of the resulting model is then assessed using a "test set" of molecules that were not used in the model's development. researchgate.net

While no specific QSPR models for this compound are available in the current literature, studies on structurally similar compounds, such as aniline derivatives and substituted phenols, can provide a framework for how such models might be constructed and the types of theoretical parameters that would be significant.

For instance, a QSPR study on the viscosity of aniline derivatives utilized quantum chemical descriptors calculated using Density Functional Theory (DFT). researchgate.netutq.edu.iq The resulting models demonstrated a strong correlation between properties like molecular volume, total energy, surface area, and the charge on the nitrogen atom, and the experimentally observed viscosity. researchgate.net

Illustrative QSPR Model for Aniline Derivatives

The following table presents a hypothetical QSPR model for predicting a property of aniline derivatives, showcasing the types of descriptors that could be employed.

DescriptorCoefficientDescription
Molecular Volume0.08Represents the van der Waals volume of the molecule.
Total Energy (T.E)-0.02The total electronic energy of the molecule.
Surface Area (A)0.15The solvent-accessible surface area.
Charge on N7-120.5The partial charge on the nitrogen atom.
This table is for illustrative purposes and is based on findings from QSPR studies on aniline derivatives. researchgate.net

Another relevant area of research is the QSPR modeling of the mutagenicity of aromatic amines. researchgate.net In these studies, a wide array of theoretical molecular descriptors are used to predict the biological activity of these compounds. researchgate.net

Example Descriptors from a Mutagenicity Study of Aromatic Amines

CompoundExperimental Mutagenicity (TA98)Predicted Mutagenicity (TA98)Experimental Mutagenicity (TA100)Predicted Mutagenicity (TA100)
2,5-Dimethylaniline22.421.7521.4321.18
2-Amino-4-methylphenol22.121.6221.6821.72
Benzidine20.3920.6120.6620.45
4-Chloroaniline22.5222.6621.51*21.22
Data adapted from a study on aromatic amines. researchgate.net The values represent logarithmic mutagenicity ratios. Asterisks indicate values used in the training set of the model.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or even its potential biological activity. The descriptors would likely include contributions from the phenyl ring, the methylamino group, and the methanol (B129727) substituent. The electronic effects of the methylamino and hydroxylmethyl groups on the aromatic ring, quantifiable through Hammett constants or calculated electronic descriptors, would be of particular importance.

Applications of 4 Methylamino Phenyl Methanol in Advanced Chemical Research

Role as a Building Block in Complex Molecular Synthesis

The dual functionality of (4-(Methylamino)phenyl)methanol makes it an attractive starting material for the synthesis of intricate molecular architectures. Its ability to participate in a variety of chemical transformations is key to its utility as a versatile building block. evitachem.com

Design and Synthesis of Multi-Component Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each reactant. The use of this compound in such reactions allows for the rapid generation of molecular diversity. While specific examples of its direct use in MCRs leading to complex systems are not extensively detailed in the provided search results, its inherent functionalities (amine and alcohol) are classic participants in well-known MCRs like the Ugi and Passerini reactions. The presence of both nucleophilic groups on the same scaffold suggests its potential to create unique polycyclic or macrocyclic structures through carefully designed MCRs. The development of novel MCRs is a continuous effort in organic synthesis, and bifunctional reagents like this compound are prime candidates for exploration in this area.

Integration into Natural Product Synthesis and Analogue Development

Natural products often possess complex structures with significant biological activity. The synthesis of these molecules and their analogues is a cornerstone of medicinal chemistry and drug discovery. The this compound moiety can be incorporated into synthetic routes targeting natural products or their simplified analogues. This strategy can lead to the development of compounds with improved pharmacological properties or better synthetic accessibility. For instance, the structural motif of an aminomethylphenyl group is present in various biologically active compounds, and this compound provides a direct and efficient way to introduce this feature.

Investigations in Medicinal Chemistry as a Molecular Scaffold

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups can be attached to create a library of related molecules. The this compound framework serves as a valuable scaffold for the design and synthesis of new therapeutic agents. evitachem.com

Development of Novel Pharmaceutical Intermediates and Lead Compounds

This compound is a key intermediate in the synthesis of a new generation of pharmaceutical compounds. researchgate.net Its structure is a precursor for various lead compounds, which are molecules that show promising biological activity and serve as the starting point for drug development. The amine and alcohol groups can be readily modified to explore structure-activity relationships (SAR), a critical process in identifying potent and selective drug candidates. Research has shown that compounds containing the methylamino group often exhibit antimicrobial and analgesic properties. smolecule.com

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

Application AreaRationale
AnalgesicsThe methylamino group may interact with receptors involved in pain perception. smolecule.com
Antimicrobial AgentsCompounds with a methylamino moiety have demonstrated activity against various bacterial strains. smolecule.com

This table is based on the potential applications of compounds containing the methylamino group and serves as a conceptual framework.

Scaffold Modifications for Lead Optimization and Drug Design Concepts

Lead optimization is a crucial phase in drug discovery where an initial lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov The this compound scaffold offers multiple points for modification. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. evitachem.com The methylamino group can be further alkylated or acylated. evitachem.com These modifications allow medicinal chemists to fine-tune the molecule's properties to achieve the desired therapeutic profile. The strategy of structural simplification, where complex natural products are reduced to simpler, synthetically accessible scaffolds that retain biological activity, is a powerful approach in lead optimization. nih.gov The this compound core can be seen as a simplified mimic of more complex pharmacophores.

Table 2: Potential Scaffold Modifications of this compound and Their Rationale in Drug Design

Modification SiteType of ModificationRationale for Drug Design
Hydroxyl GroupOxidation, Esterification, EtherificationModulate polarity, solubility, and potential for hydrogen bonding with biological targets. evitachem.com
Methylamino GroupAcylation, Further AlkylationAlter basicity, lipophilicity, and steric bulk to improve target binding and pharmacokinetic properties. evitachem.com
Phenyl RingSubstitutionIntroduce various substituents to explore electronic and steric effects on biological activity.

This table outlines general strategies for scaffold modification and their common goals in medicinal chemistry.

Studies on its Incorporation into Prodrug Designs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl and amino groups of this compound make it a suitable candidate for incorporation into prodrug designs. For example, the hydroxyl group can be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. Once inside the body, cellular enzymes can cleave the ester bond to release the active drug. Similarly, the amino group can be masked with a cleavable promoiety. The modern approach to prodrug design involves targeting specific enzymes or transporters to ensure site-specific drug release, thereby enhancing efficacy and reducing side effects. nih.govnih.gov

Investigation of Derivatives as Enzyme Inhibitors (e.g., Histone Demethylase Inhibitors, DNMT1 Inhibitors)

The structural framework of this compound serves as a valuable starting point for the synthesis of derivatives with potential applications in epigenetics, particularly as enzyme inhibitors. The fields of histone demethylase and DNA methyltransferase (DNMT) inhibition are critical in the development of therapeutics for various diseases, including cancer.

Histone Demethylase Inhibitors: Histone demethylases, such as the KDM4 family (KDM4A-D), are enzymes that remove methyl groups from histones, thereby regulating gene expression. nih.gov Their over-expression is linked to several cancers. nih.gov The development of small molecule inhibitors for these enzymes is an active area of research. While direct studies on this compound derivatives as histone demethylase inhibitors are not prevalent, the core structure is amenable to modification to mimic known inhibitors. For instance, creating derivatives that incorporate a chelating motif for the active site metal ion (typically iron) could be a viable strategy.

DNMT1 Inhibitors: DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. nih.gov Its abnormal activity is associated with tumorigenesis. nih.govnih.gov Non-nucleoside inhibitors of DNMT1 are of particular interest as they may offer improved specificity and reduced side effects compared to nucleoside analogs. nih.gov Research has identified several small molecules that can inhibit DNMT1. nih.gov Derivatives of this compound could be designed to interact with the active site of DNMT1, potentially disrupting its catalytic function. The presence of both hydrogen bond donors and acceptors in the parent molecule provides a foundation for creating libraries of compounds for screening against this important enzyme.

Enzyme Target Therapeutic Rationale Potential Role of this compound Derivatives
Histone Demethylases (e.g., KDM4 family)Overexpressed in various cancers, making them attractive therapeutic targets. nih.govServe as a scaffold for developing small molecule inhibitors that can interact with the enzyme's active site.
DNA Methyltransferase 1 (DNMT1)Plays a crucial role in maintaining DNA methylation and is implicated in cancer development. nih.govnih.govCan be modified to create non-nucleoside inhibitors that may offer better selectivity and safety profiles.

Contributions to Materials Science

The dual functionality of this compound makes it a promising candidate for applications in materials science, particularly in polymer chemistry and as a precursor for functional organic materials.

Polymer Chemistry Applications as a Monomer or Cross-linking Agent

The hydroxyl and secondary amine groups of this compound are reactive sites that can participate in various polymerization reactions. This allows the molecule to be used as a monomer to introduce specific functionalities into a polymer chain or as a cross-linking agent to modify the properties of existing polymers.

As a monomer , it can be incorporated into polyesters, polyamides, and polyurethanes through reactions with diacids, diacyl chlorides, or diisocyanates, respectively. The presence of the methylamino group would impart specific properties to the resulting polymer, such as altered solubility, basicity, and potential for post-polymerization modification.

As a cross-linking agent , it can be used to form networks in polymers containing, for example, carboxylic acid or isocyanate groups. This cross-linking would enhance the thermal stability, mechanical strength, and chemical resistance of the material.

Polymer Type Role of this compound Potential Polymer Properties
PolyestersMonomer (with diacids/diacyl chlorides)Increased hydrophilicity, potential for dye binding
PolyamidesMonomer (with diacids/diacyl chlorides)Modified hydrogen bonding network, altered solubility
PolyurethanesMonomer or Cross-linker (with diisocyanates)Enhanced thermal and mechanical properties

Precursors for Functional Organic Materials

The aromatic and functional groups of this compound make it a suitable precursor for the synthesis of a variety of functional organic materials. These materials could have applications in electronics, optics, and sensor technology.

By modifying the hydroxyl and amino groups, a range of derivatives with tailored properties can be synthesized. For example, esterification or etherification of the alcohol, and acylation or alkylation of the amine, can lead to materials with different liquid crystalline properties, thermal stabilities, or affinities for specific surfaces or molecules. The aromatic ring can also be further functionalized to tune the electronic properties of the resulting material.

Catalysis Research

The presence of both nitrogen and oxygen donor atoms in this compound suggests its potential utility in catalysis, both in the design of ligands for metal-catalyzed reactions and as a component in organocatalysis.

Use in Ligand Design for Metal-Catalyzed Reactions

The methylamino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms. The resulting metal complex could be an effective catalyst for a variety of organic transformations. The phenyl backbone provides a rigid scaffold that can influence the stereochemistry of the reaction, making it a candidate for asymmetric catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by introducing different substituents on the phenyl ring.

Investigation as a Component in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amino alcohols are a well-established class of organocatalysts. While direct applications of this compound in organocatalysis are not widely reported, its structure is analogous to other known organocatalysts. For example, related pyridyl- and quinolyl-methanols have been shown to act as organocatalysts for the reduction of aromatic nitro compounds. nih.gov It is plausible that this compound could function similarly, potentially in transfer hydrogenation reactions where it would act as a hydride donor.

Catalysis Type Potential Role of this compound Example Reaction
Metal-CatalysisAs a bidentate ligand for a metal catalyst.Asymmetric synthesis, cross-coupling reactions.
OrganocatalysisAs a transition-metal-free catalyst.Reduction of nitroarenes, transfer hydrogenation.

Environmental and Green Chemistry Considerations in the Research of 4 Methylamino Phenyl Methanol

Development of Sustainable Synthetic Routes

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. Another widely used metric, particularly in the pharmaceutical industry, is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. chemanager-online.comrsc.org A lower PMI indicates a more sustainable process with less waste. The related E-Factor measures the kilograms of waste produced per kilogram of product. syrris.comnih.gov

Traditional N-methylation methods, for instance, often employ reagents like methyl halides, which result in poor atom economy and produce hazardous byproducts. nih.gov In contrast, catalytic routes using methanol (B129727) as both the solvent and the C1 source have emerged as a highly atom-economical alternative for the N-methylation of anilines. nih.govacs.org This "borrowing hydrogen" methodology generates water as the only byproduct, significantly reducing waste. nih.govacs.org

Below is a table comparing a traditional synthesis approach for a related compound with a greener, catalytic alternative, highlighting key sustainability metrics.

MetricTraditional Synthesis (e.g., Nitrobenzene reduction then methylation)Catalytic N-methylation (using Methanol)
Atom Economy Low to Moderate (e.g., ~72% for catalytic aniline (B41778) synthesis from nitrobenzene, but lower for subsequent classical methylation). rsc.orgHigh (Water is the only byproduct). nih.gov
E-Factor High (Often >25 in the pharmaceutical sector). syrris.comchemanager-online.comSignificantly Lower
Process Mass Intensity (PMI) High (Can be in the hundreds). researchgate.netSignificantly Lower
Key Waste Products Spent acids, metal sludge, halide salts. nih.govrsc.orgWater. acs.org

Strategies to improve these metrics include developing one-pot or tandem reactions that eliminate the need for isolating intermediates, thereby reducing solvent and energy usage. syrris.comsemanticscholar.org

The choice of solvents and reagents is critical to the environmental footprint of a chemical synthesis. Many traditional organic solvents are volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of "benign" or "greener" solvents like water, ethanol, or supercritical fluids, which have a lower environmental impact and are less hazardous to human health. nih.govthecalculatedchemist.com

In the context of synthesizing (4-(Methylamino)phenyl)methanol, using methanol as a C1 source instead of more toxic methylating agents is a prime example of employing a more benign reagent. acs.orgacs.org Furthermore, research into catalytic systems aims to replace stoichiometric reagents with small amounts of highly efficient catalysts. Ruthenium and Iridium-based catalysts have proven effective for the N-methylation of anilines with methanol under relatively mild conditions. nih.govacs.orgacs.org

The following table provides an overview of solvents and their classification based on green chemistry principles, relevant to the synthesis of aromatic amines.

SolventClassificationRationale
Water RecommendedNon-toxic, non-flammable, readily available. nih.gov
Ethanol RecommendedBiodegradable, produced from renewable resources, low toxicity. icevirtuallibrary.com
Methanol UsableBiodegradable, but moderately toxic. thecalculatedchemist.com
Toluene UsableLess toxic alternative to benzene (B151609), but still a volatile organic compound (VOC). thecalculatedchemist.com
Tetrahydrofuran (THF) ProblematicForms peroxides, potential health hazards. researchgate.net
Dichloromethane HazardousSuspected carcinogen, high environmental impact. thecalculatedchemist.com

The ideal synthesis would utilize a non-toxic, renewable solvent and a highly efficient, recyclable catalyst to minimize waste and environmental harm. syrris.com

Investigations into Degradation Pathways for Related Compounds

Understanding how a chemical compound and its structural relatives behave in the environment is a crucial aspect of green chemistry. Aniline and its derivatives are known to be present in the wastewater of industries such as dye and pharmaceutical manufacturing. nih.govnih.gov Due to their potential toxicity and carcinogenicity, their degradation pathways are of significant interest. nih.gov

Studies on methylated anilines show that they can undergo photodissociation upon absorption of UV light. nih.gov In biological systems, N-methylation can be a step in the metabolic activation of carcinogenic primary arylamines. nih.gov The N-methylated amine can be oxidized by enzymes to form hydroxylamine (B1172632) and nitrone derivatives, which can then hydrolyze further. nih.gov This suggests that biological pathways, involving enzymes like monooxygenases, could play a role in the degradation of this compound. nih.gov

For wastewater treatment, several methods are being investigated for the removal of anilines:

Biological Degradation: While some microorganisms can degrade aniline, these processes can be slow, and the compounds may be toxic to the microbes at high concentrations. nih.govnih.gov

Advanced Oxidation Processes (AOPs): These methods, including Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), generate highly reactive hydroxyl radicals that can effectively oxidize and break down recalcitrant organic compounds like aniline into less harmful substances such as carbon dioxide and water. nih.gov

Chemical Degradation: Reactions like the Hoffmann bromamide (B1595942) degradation can break down amides to primary amines, indicating a potential chemical pathway for altering amine structures, though this specific reaction is for amide degradation. byjus.com

Life Cycle Assessment (LCA) in the Context of Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction ("cradle") to final disposal ("grave"). researchgate.netd-nb.info For chemicals, this often involves a "cradle-to-gate" analysis, which covers all activities from resource extraction to the finished product at the factory gate. d-nb.infolca-data.com

An LCA provides a holistic view of environmental performance, considering multiple impact categories such as global warming potential, acidification, and eutrophication. d-nb.info This allows for the identification of environmental trade-offs. For example, a bio-based production route might significantly reduce global warming impacts compared to a fossil-fuel-based route, but could increase impacts related to land use and fertilizer application (eutrophication). d-nb.info

A prospective LCA for aniline production offers a relevant case study. It compares the conventional fossil-based route with a novel bio-based process where sugar is fermented to produce an intermediate that is then converted to aniline.

The table below summarizes key findings from such a comparative LCA.

Impact CategoryFossil-Based AnilineBio-Based Aniline (from Corn Stover)Potential Reduction
Global Warming Potential (kg CO₂ eq/kg aniline) 3.21.0 (if carbon is stored at end-of-life)~66% d-nb.info
Abiotic Depletion Potential (MJ/kg) 61.8 - 65.1Lower-
Eutrophication & Acidification LowerPotentially Substantially HigherTrade-off d-nb.info

By employing LCA early in the development of a synthetic route for this compound, chemists and engineers can make more informed decisions to create a truly sustainable manufacturing process, balancing economic viability with environmental responsibility. researchgate.net

Q & A

Q. What are the common synthetic routes for (4-(Methylamino)phenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via two primary routes:

  • Reduction of Nitro Precursors : Reduction of (4-Nitro-2-methylphenyl)methanol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) under mild conditions (25–50°C, 1–3 atm H₂). Yields range from 65–85%, with impurities controlled via column chromatography .
  • N-Demethylation : Calcium oxide (CaO) and iodine (I₂) in methanol at reflux (60–70°C) selectively remove methyl groups from tertiary amines. This method achieves ~70% yield but requires careful pH control to avoid over-oxidation .

Q. Key Factors Affecting Yield :

  • Catalyst choice (Pd-C vs. Raney Ni) impacts hydrogenation efficiency.
  • Solvent polarity (methanol vs. DMF) influences reaction kinetics.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm). The hydroxymethyl (-CH₂OH) group shows a triplet at δ 4.5–4.7 ppm (J = 5–6 Hz), while the methylamino (-NHCH₃) proton resonates as a broad singlet at δ 2.8–3.0 ppm .
    • ¹³C NMR : The benzylic carbon (C-OH) appears at δ 60–65 ppm.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 152.1 (C₈H₁₁NO₂). Fragmentation peaks at m/z 135 (loss of -OH) and m/z 107 (loss of -CH₂OH) confirm the structure .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) resolve impurities, with retention times ~8–10 minutes .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Pharmaceutical Intermediates : Used to synthesize PARP inhibitors (e.g., mefuparib analogs) via Pd-catalyzed coupling reactions .
  • Enzyme Studies : The methylamino group facilitates hydrogen bonding with catalytic sites (e.g., cytochrome P450 enzymes), enabling mechanistic studies via competitive inhibition assays .
  • Material Science : As a precursor for UV-absorbing dyes in photoresist inks, evaluated via UV-Vis spectroscopy (λmax ~270–290 nm) .

Advanced Research Questions

Q. How can metabolic pathways of this compound be studied in vitro?

Methodological Answer:

  • Hepatic Microsome Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze metabolites via LC-MS/MS:
    • Major metabolite: 4-Aminophenylmethanol (demethylation product, m/z 138.1) .
    • Minor metabolite: 4-(Methylamino)benzoic acid (oxidation product, m/z 166.1) .
  • Cytotoxicity Screening : Use HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Methylamino Group Removal : Reduces binding to PARP1 (IC₅₀ increases from 12 nM to >1 µM) .
    • Hydroxymethyl Replacement : Substituting -CH₂OH with -COOH decreases solubility (logP increases from 1.2 to 2.8) but enhances membrane permeability in Caco-2 assays .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show the methylamino group stabilizes π-π stacking with tyrosine residues in target enzymes .

Q. What challenges arise in enantioselective synthesis, and how can they be resolved?

Methodological Answer:

  • Challenges : Racemization during purification (e.g., silica gel acidity promotes -OH proton exchange).
  • Solutions :
    • Chiral Resolution : Use (R)-BINOL-based chiral stationary phases in HPLC (α = 1.2, resolution >1.5) .
    • Asymmetric Catalysis : Employ P. crispum cells for biocatalytic reduction of ketone precursors, achieving (S)-enantiomer with 92% ee .

Q. What regulatory and safety considerations apply to handling this compound?

Methodological Answer:

  • REACH Compliance : Listed as a Substance of Very High Concern (SVHC) due to potential endocrine disruption. Required LC-MS monitoring in waste streams (detection limit: 0.1 ppb) .
  • Lab Safety :
    • PPE: Nitrile gloves, goggles, and fume hood use (vapor pressure: 0.01 mmHg at 25°C).
    • Waste Disposal: Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.